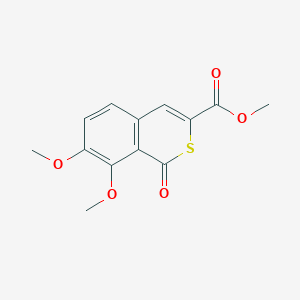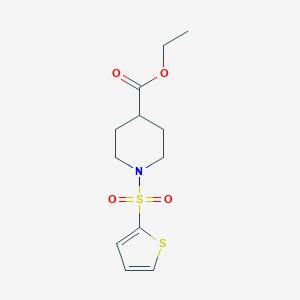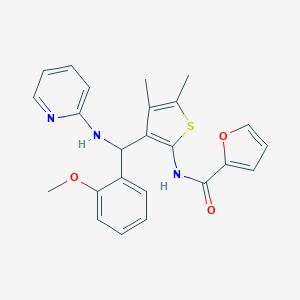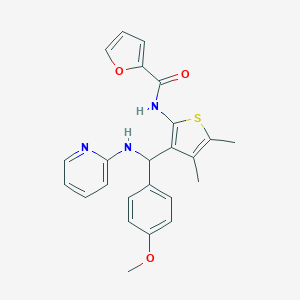![molecular formula C21H27N3O B385398 N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide CAS No. 708239-93-4](/img/structure/B385398.png)
N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10210~2,11~0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with a unique tetracyclic structure It is characterized by its multiple aromatic rings and nitrogen atoms, which contribute to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Tetracyclic Core: This step involves the cyclization of intermediate compounds to form the tetracyclic core structure. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular cyclizations.
Introduction of Functional Groups: The introduction of the ethyl group and other substituents is carried out through alkylation or acylation reactions. Common reagents used in these steps include alkyl halides and acyl chlorides.
Final Assembly: The final step involves the coupling of the tetracyclic core with the carboxamide group. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or aromatic rings. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce reduced aromatic rings or aliphatic compounds.
科学研究应用
N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide can be compared with other similar compounds, such as:
Phenazines: These compounds share a similar tetracyclic structure and exhibit similar chemical properties. the presence of different substituents can lead to variations in their reactivity and biological activity.
Quinones: Quinones are another class of compounds with similar oxidation-reduction properties. They are often used in similar applications, such as in the development of bioactive molecules.
Aromatic Amines: These compounds contain aromatic rings and nitrogen atoms, similar to this compound. They are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure, which confer distinct chemical and biological properties.
属性
CAS 编号 |
708239-93-4 |
|---|---|
分子式 |
C21H27N3O |
分子量 |
337.5g/mol |
IUPAC 名称 |
N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-7-22-18(25)21-9-8-20(6,19(21,4)5)16-17(21)24-15-11-13(3)12(2)10-14(15)23-16/h10-11H,7-9H2,1-6H3,(H,22,25) |
InChI 键 |
YIOOSVKFCXHRLV-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C |
规范 SMILES |
CCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C |
溶解度 |
47.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B385315.png)

![Ethyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B385318.png)
![Isopropyl [(6-methyl-4-phenyl-2-quinazolinyl)amino]acetate](/img/structure/B385320.png)

![2-(2H-chromen-3-ylmethylene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385322.png)


![N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide](/img/structure/B385331.png)
![Ethyl1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B385332.png)


![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)
